molecular formula C18H14ClF3N2O3 B11651696 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B11651696
M. Wt: 398.8 g/mol
InChI Key: PZUDUYKROFMHFO-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H14ClF3N2O3 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is:

  • Formation of the Pyrrolidine-2,5-dione Core:

      Starting Materials: Succinic anhydride and an appropriate amine.

      Reaction Conditions: The reaction is carried out under reflux in a suitable solvent like toluene or xylene, often in the presence of a catalyst such as p-toluenesulfonic acid.

  • Introduction of the 4-Chloro-3-(trifluoromethyl)phenyl Group:

      Starting Materials: The pyrrolidine-2,5-dione intermediate and 4-chloro-3-(trifluoromethyl)phenylboronic acid.

      Reaction Conditions: This step typically involves a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a base like potassium carbonate in a solvent such as ethanol or water.

  • Attachment of the 4-Methoxyphenylamino Group:

      Starting Materials: The intermediate from the previous step and 4-methoxyaniline.

      Reaction Conditions: This step can be achieved through nucleophilic substitution, often under basic conditions using a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Halogen atoms can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity, while the pyrrolidine-2,5-dione core provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-aminopyrrolidine-2,5-dione
  • 1-[4-Methoxyphenyl]-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione

Comparison: Compared to similar compounds, 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features can enhance its biological activity and selectivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14ClF3N2O3

Molecular Weight

398.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H14ClF3N2O3/c1-27-12-5-2-10(3-6-12)23-15-9-16(25)24(17(15)26)11-4-7-14(19)13(8-11)18(20,21)22/h2-8,15,23H,9H2,1H3

InChI Key

PZUDUYKROFMHFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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